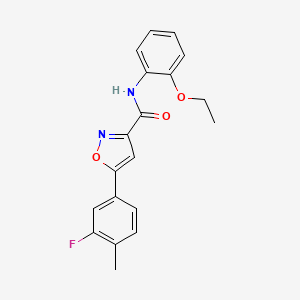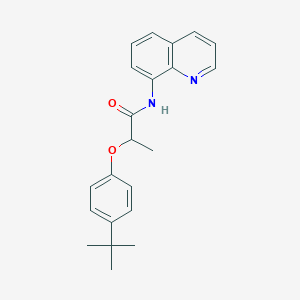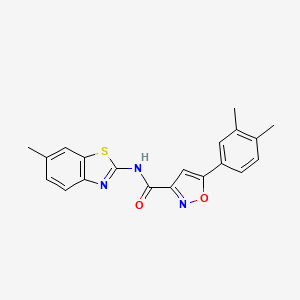![molecular formula C19H22N2O4S2 B11343043 N-[4-(prop-2-en-1-yloxy)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11343043.png)
N-[4-(prop-2-en-1-yloxy)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a prop-2-en-1-yloxy phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Prop-2-en-1-yloxy Phenyl Intermediate: This step involves the reaction of 4-hydroxyphenyl with prop-2-en-1-ol under basic conditions to form the prop-2-en-1-yloxy phenyl intermediate.
Synthesis of the Thiophene-2-sulfonyl Piperidine Intermediate: This involves the reaction of piperidine with thiophene-2-sulfonyl chloride under basic conditions to form the thiophene-2-sulfonyl piperidine intermediate.
Coupling Reaction: The final step involves coupling the prop-2-en-1-yloxy phenyl intermediate with the thiophene-2-sulfonyl piperidine intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alkoxides.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Material Science: Potential use in the development of new materials with unique electronic or optical properties.
Biological Studies: Potential use as a probe to study biological pathways and interactions.
Wirkmechanismus
The mechanism of action of N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: is similar to other compounds that feature piperidine rings, thiophene groups, and phenyl groups with various substituents.
Uniqueness
Structural Features: The combination of a piperidine ring, a thiophene sulfonyl group, and a prop-2-en-1-yloxy phenyl group makes this compound unique.
Eigenschaften
Molekularformel |
C19H22N2O4S2 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
N-(4-prop-2-enoxyphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H22N2O4S2/c1-2-12-25-17-9-7-16(8-10-17)20-19(22)15-5-3-11-21(14-15)27(23,24)18-6-4-13-26-18/h2,4,6-10,13,15H,1,3,5,11-12,14H2,(H,20,22) |
InChI-Schlüssel |
AMIAPVPAHAGIIA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]pentanamide](/img/structure/B11342973.png)

![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11342980.png)
![4-[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11342986.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B11343002.png)

![5-(3,4-dimethylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11343011.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11343017.png)
![4-bromo-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11343025.png)
![N-{[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide](/img/structure/B11343030.png)

![(5Z)-3-cyclohexyl-6-hydroxy-5-[5-(3,4,5-trimethoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11343051.png)
![1-(2-Chlorophenyl)-3-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B11343062.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11343064.png)
